N-(2-methoxyethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S3/c1-25-9-4-18-14(23)12-27-17-20-19-16(28-17)22-7-5-21(6-8-22)15(24)11-13-3-2-10-26-13/h2-3,10H,4-9,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDZDMJSZJLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the Thiophene Group: The thiophene group is incorporated via acylation reactions, where thiophene-2-acetic acid or its derivatives react with the piperazine-thiadiazole intermediate.
Final Coupling: The final step involves coupling the intermediate with 2-methoxyethylamine under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Functionalization of the Thiadiazole Ring
The thiol group at position 2 of the thiadiazole undergoes nucleophilic substitution to introduce sulfur-containing side chains.
- Alkylation : Reaction with 2-chloro-N-(2-methoxyethyl)acetamide in the presence of sodium methoxide (NaOMe) forms the thioether linkage .
- Conditions : Methanol solvent, reflux (60–70°C, 4–6 hours), yields 75–85% .
Reaction Scheme :
Acylation of the Piperazine Nitrogen
The piperazine nitrogen is acylated with 2-(thiophen-2-yl)acetyl chloride to introduce the thiophene-acetyl group:
- Reagents : 2-(Thiophen-2-yl)acetyl chloride, N,N-diisopropylethylamine (DIPEA) .
- Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 2 hours, yields 80–90% .
Key Mechanism :
Side Reactions and Byproducts
- Thioether Oxidation : Prolonged exposure to air may oxidize the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) .
- Hydrolysis : The acetamide group may hydrolyze under acidic or basic conditions, forming carboxylic acid derivatives .
Purification and Characterization
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:2) or recrystallization (ethanol/water) .
- Characterization :
Biological Relevance
- Anticancer Activity : Inhibition of VEGFR-2 phosphorylation (IC₅₀ = 1.2–3.8 µM) .
- Antimicrobial Properties : MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Critical Challenges
- Regioselectivity : Competing substitution at positions 2 and 5 of the thiadiazole requires precise stoichiometry .
- Solubility : The methoxyethyl group enhances aqueous solubility (logP = 1.8) but complicates crystallization .
This synthesis leverages established methodologies for heterocyclic functionalization, emphasizing modularity for structure-activity optimization. For further details on biological evaluation, refer to pharmacological studies in .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a thiadiazole moiety, which is known for its pharmacological versatility. The synthesis typically involves multi-step reactions that incorporate thiophene derivatives and piperazine, leading to compounds with enhanced biological activity. Recent studies have highlighted optimized synthetic routes that improve yield and purity, making the compound more accessible for research and development purposes .
Anticancer Activity
Recent investigations into thiadiazole derivatives, including N-(2-methoxyethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, have demonstrated promising anticancer properties. A study published in Nature noted that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and LoVo cells. The mechanisms of action involve induction of apoptosis and modulation of the cell cycle .
Synergistic Effects
Research also indicates that this compound may exhibit synergistic effects when combined with other therapeutic agents. For instance, studies have explored its interaction with polyene antibiotics like Amphotericin B (AmB), suggesting that it may enhance the efficacy of existing treatments through molecular interactions that prevent drug aggregation .
Toxicity Studies
Toxicity evaluations using model organisms such as Daphnia magna have shown that while some thiadiazole derivatives possess anticancer properties, they also need to be assessed for safety profiles. The compound demonstrated low toxicity in preliminary tests, indicating its potential for further development as a therapeutic agent without significant adverse effects .
Case Study 1: Anticancer Efficacy in Cell Lines
In a controlled study evaluating the anticancer effects of various thiadiazole derivatives, this compound exhibited an IC50 value significantly lower than many reference compounds. This suggests a strong potential for development as a chemotherapeutic agent .
Case Study 2: Interaction with Antibiotics
Another study focused on the compound's interaction with AmB revealed that it could disrupt AmB aggregates at the molecular level. This finding opens avenues for exploring combination therapies that could enhance treatment outcomes for fungal infections while minimizing side effects associated with high doses of antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and piperazine moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Key Similar Compounds :
Structural Differentiation
- Piperazine Substitution : The target compound’s piperazine is acetylated with a thiophene group, unlike fluorophenyl () or methylenedioxybenzothiazole derivatives (). This modification may enhance lipophilicity and π-π stacking interactions.
- Thioether Linkage: The thioether bond to acetamide is conserved across analogues, but terminal groups vary (e.g., methoxyethyl vs. phenoxy or benzylthio in ).
Docking and Inhibitory Activity
- Thiadiazole-Piperazine Derivatives : Compounds with fluorophenyl-piperazine () showed moderate acetylcholinesterase inhibition (IC₅₀ ~10–50 µM), attributed to halogen-π interactions.
- Thiophene-Containing Analogues : The thiophene acetyl group in the target compound may improve binding to hydrophobic enzyme pockets, as seen in similar thiophene derivatives targeting kinases .
- Phenoxyacetamide Derivatives: Compounds like those in exhibited antifungal activity (MIC ~8–32 µg/mL), suggesting the thioether-acetamide scaffold’s versatility .
Pharmacological Potential
- Selectivity : The methoxyethyl chain in the target compound could reduce cytotoxicity compared to benzylthio derivatives (), as polar groups often enhance solubility and reduce off-target effects.
- Ferroptosis Induction : Thiadiazole-thioether analogues (e.g., ) demonstrated selective ferroptosis activation in cancer cells, hinting at a possible mechanism for the target compound .
Biological Activity
N-(2-methoxyethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound featuring multiple functional groups, including a piperazine moiety, a thiadiazole ring, and a thiol group. This structural diversity suggests significant potential for various biological activities, making it an interesting subject in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 441.6 g/mol. The presence of the thiophenyl group enhances its lipophilicity, which may influence its interaction with biological targets .
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Antimicrobial Activity :
- Compounds containing thiadiazole and thiophene moieties have demonstrated notable antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal activities against strains such as Candida albicans .
- The mechanism of action often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.
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Anticancer Properties :
- Preliminary studies suggest that compounds similar to this compound can inhibit cancer cell proliferation. For instance, related piperazine and thiadiazole derivatives have shown promising results in reducing the viability of various cancer cell lines .
- Molecular docking studies indicate that these compounds may act via inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various thiadiazole derivatives against standard bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria . -
Anticancer Activity :
In vitro studies on piperazine derivatives have shown that specific substitutions can enhance anticancer activity. For example, derivatives with thiophene rings demonstrated potent activity against several cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Reaction Conditions: Control temperature (e.g., reflux or room temperature) and solvent choice (e.g., DMF, ethanol) to favor nucleophilic substitution or cyclization steps .
- Catalysts: Use sodium hydride or triethylamine to facilitate coupling reactions .
- Purification: Employ column chromatography or recrystallization (e.g., pet-ether/ethanol mixtures) to isolate high-purity products .
- Monitoring: Track reaction progress via TLC (silica gel plates with chloroform:acetone eluent) .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent connectivity (e.g., thiophene protons at δ 7.0–7.5 ppm, piperazine methylene groups at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS): Use FAB-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretching at 1650–1700 cm, thioamide bands at 1100–1250 cm) .
Q. What are the key stability considerations for this compound under various pH and temperature conditions?
Methodological Answer:
- pH Stability: Test hydrolysis susceptibility in acidic (HCl) or basic (NaOH) media via HPLC monitoring .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for thiadiazole derivatives) .
- Storage: Store under inert atmospheres (N) at –20°C to prevent oxidation of sulfur-containing moieties .
Advanced Research Questions
Q. How can in vitro biological activity assays be designed to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (MIC determination) against Staphylococcus aureus or E. coli .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Target Binding: Employ fluorescence polarization assays to measure affinity for enzymes like lipoxygenase or kinase targets .
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Modify the thiophene (e.g., 3-ethyl vs. 3-methoxy) or piperazine (e.g., 4-fluorophenyl vs. 4-tolyl) groups to assess activity shifts .
- Bioisosteric Replacement: Replace the thiadiazole ring with oxadiazole or triazole analogs to enhance metabolic stability .
- Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to correlate electronic parameters (Hammett constants) with bioactivity .
Q. How do researchers address contradictions in biological activity data across different studies?
Methodological Answer:
- Replication: Repeat assays under standardized conditions (e.g., ATP levels in cell viability assays) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial IC values) to identify trends .
- Mechanistic Studies: Use knock-out cell lines or enzyme inhibition assays to validate target specificity .
Q. What computational approaches are used to model this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding poses with AutoDock Vina (e.g., thiophene π-stacking in kinase active sites) .
- Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes over 100-ns simulations (AMBER force field) .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to guide analog design .
Q. How are reaction mechanisms elucidated for key synthetic steps (e.g., thiadiazole ring formation)?
Methodological Answer:
- Intermediate Trapping: Isolate and characterize intermediates (e.g., thioureas) via X-ray crystallography .
- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., [HSO] in cyclization steps) .
- Isotopic Labeling: Use -labeled reagents to track nitrogen incorporation in heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
